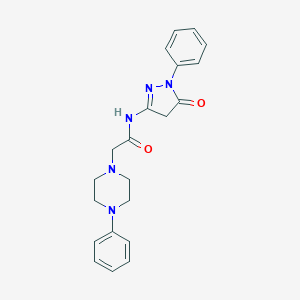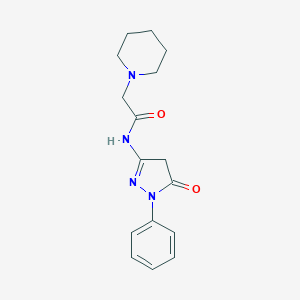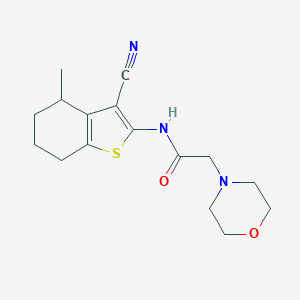![molecular formula C16H14ClN5OS2 B276391 2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276391.png)
2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various studies for its potential to target specific biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves targeting specific biological pathways and mechanisms. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression. By targeting these specific pathways, this compound has the potential to inhibit the growth and spread of cancer cells and other disease cells.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its specificity. This compound has been shown to target specific biological pathways and mechanisms, making it an effective tool for studying these pathways. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. One area of interest is in developing new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, this compound could be studied further for its potential use in treating other diseases, such as autoimmune disorders and infectious diseases. Finally, more research could be done to understand the mechanism of action of this compound and how it can be used to target specific biological pathways and mechanisms.
Synthesemethoden
The synthesis method for 2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves a series of chemical reactions. The starting materials include 4-chlorobenzaldehyde, allylamine, thiosemicarbazide, and 2-bromoacetic acid. These materials undergo a series of reactions, including condensation, cyclization, and substitution, to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research. This compound has shown promise in targeting specific cancer cells and inhibiting their growth. It has also been studied for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C16H14ClN5OS2 |
|---|---|
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H14ClN5OS2/c1-2-8-22-14(11-3-5-12(17)6-4-11)20-21-16(22)25-10-13(23)19-15-18-7-9-24-15/h2-7,9H,1,8,10H2,(H,18,19,23) |
InChI-Schlüssel |
WOVOKSZBJKZMDH-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![N-phenyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276315.png)
![N-benzyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276317.png)






![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
![Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276329.png)